1-Chloro-2-(2-chloroethyl)-3-fluorobenzene 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 958027-86-6
VCID: VC2985947
InChI: InChI=1S/C8H7Cl2F/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
SMILES: C1=CC(=C(C(=C1)Cl)CCCl)F
Molecular Formula: C8H7Cl2F
Molecular Weight: 193.04 g/mol

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

CAS No.: 958027-86-6

Cat. No.: VC2985947

Molecular Formula: C8H7Cl2F

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene - 958027-86-6

Specification

CAS No. 958027-86-6
Molecular Formula C8H7Cl2F
Molecular Weight 193.04 g/mol
IUPAC Name 1-chloro-2-(2-chloroethyl)-3-fluorobenzene
Standard InChI InChI=1S/C8H7Cl2F/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Standard InChI Key DWOXLKKZXSXPSK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CCCl)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)CCCl)F

Introduction

Chemical Identity and Structure

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene is an organochlorine compound characterized by a benzene ring substituted with two chlorine atoms and one fluorine atom at specific positions. The compound has a molecular formula of C8H7Cl2F and a molecular weight of 193.05 g/mol . Its CAS registry number is 958027-86-6, which serves as its unique identifier in chemical databases and literature .

The structural arrangement of this compound features a chlorine atom at position 1 of the benzene ring, a 2-chloroethyl group at position 2, and a fluorine atom at position 3. This particular substitution pattern gives the molecule its distinctive chemical properties and reactivity profile. The compound's SMILES notation is FC1=C(CCCl)C(Cl)=CC=C1, providing a linear representation of its molecular structure .

Table 1: Chemical Identity Parameters

ParameterValue
Chemical Name1-Chloro-2-(2-chloroethyl)-3-fluorobenzene
CAS Registry Number958027-86-6
Molecular FormulaC8H7Cl2F
Molecular Weight193.05 g/mol
InChI KeyDWOXLKKZXSXPSK-UHFFFAOYSA-N
SMILES NotationFC1=C(CCCl)C(Cl)=CC=C1

Physical and Chemical Properties

The physical and chemical properties of 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene are essential for understanding its behavior in various chemical environments and applications. Based on computational chemistry data and available research, this compound exhibits properties typical of halogenated aromatic compounds.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateLikely liquid at room temperature
ColorColorless to pale yellow
LogP3.2604
TPSA0
Hydrogen Bond Acceptors0
Hydrogen Bond Donors0
Rotatable Bonds2
Storage RecommendationSealed in dry conditions, 2-8°C

The compound's relatively high LogP value of 3.2604 indicates its lipophilic nature, suggesting good permeability through biological membranes but limited water solubility . This property is particularly relevant for its potential applications in pharmaceutical research and development. The absence of hydrogen bond acceptors and donors (both values of 0) indicates that the molecule has limited capacity to form hydrogen bonds, which affects its solubility profile and intermolecular interactions .

Synthesis Methods

SupplierCatalog NumberPurityPackage SizesStatus (as of April 2025)
Fluorochem10-F66602295%50mg, 250mg, 500mg, 1gDiscontinued
ChemSceneCS-025186695%50mg, 100mgBackordered
TRCC611750Not specified50mg, 100mgAvailable
AK Scientific5964DENot specified100mg, 1gAvailable

The pricing of this compound varies significantly depending on quantity and supplier, with costs ranging from approximately $138 to $696 for quantities between 50mg and 1g . This relatively high price point suggests limited production volume and specialized applications.

Comparison with Similar Compounds

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene belongs to a family of halogenated aromatic compounds, each with distinctive properties based on their substitution patterns. Comparing this compound with structurally related molecules provides valuable insights into structure-activity relationships and potential applications.

Table 4: Comparative Analysis with Similar Compounds

CompoundCAS NumberMolecular FormulaKey Structural DifferencesNotable Properties
1-Chloro-2-fluorobenzene348-51-6C6H4ClFLacks 2-chloroethyl groupBoiling point: 138°C, Liquid at room temperature
1-(2-Chloroethyl)-4-fluorobenzene41037-51-8C8H8ClFDifferent position of substituentsDifferent reactivity profile
1-Chloro-2-(2-chloroethyl)-3-fluorobenzene958027-86-6C8H7Cl2FReference compoundHigher LogP, more lipophilic
1-(2-Chloroethyl)-3-methoxybenzene73004-96-3C9H11ClOContains methoxy group instead of fluorine and chlorinePotential mutagenic properties
1-Bromo-4-chloro-2-fluorobenzene1996-29-8C6H3BrClFContains bromine instead of chloroethylHigher molecular weight, different reactivity

The specific arrangement of halogen substituents significantly affects the reactivity and properties of these compounds. For instance, 1-chloro-2-fluorobenzene lacks the 2-chloroethyl group found in our target compound, resulting in different chemical behaviors and potential applications . Similarly, the presence of a methoxy group in 1-(2-chloroethyl)-3-methoxybenzene instead of fluorine and chlorine atoms alters its biological activity profile, with research suggesting potential mutagenic properties.

ParameterClassification
Signal WordWarning
GHS PictogramGHS07
Hazard StatementsH302, H315, H319, H335
Precautionary StatementsP261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501
Storage RecommendationSealed in dry conditions, 2-8°C

Research Implications and Future Directions

The structural features of 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene suggest several promising research directions. The combination of chlorine and fluorine substituents provides opportunities for selective functionalization through various synthetic methodologies. Additionally, the presence of the chloroethyl group offers a reactive handle for further transformations.

Research on structurally related compounds has demonstrated potential applications in medicinal chemistry. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which contains both fluorine and chloroethyl groups, exhibited promising activity as a selective HDAC3 inhibitor with potential anticancer properties . This suggests that 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene could serve as a valuable scaffold for developing biologically active compounds.

Future research directions might include:

  • Development of more efficient synthetic routes to 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene and its derivatives

  • Investigation of its reactivity in various transition metal-catalyzed coupling reactions

  • Exploration of potential biological activities of derivatives synthesized from this compound

  • Evaluation of its utility as a building block in the synthesis of pharmaceuticals or agrochemicals

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